molecular formula C10H20O2 B045773 p-Menthane-3,8-diol CAS No. 42822-86-6

p-Menthane-3,8-diol

Cat. No.: B045773
CAS No.: 42822-86-6
M. Wt: 172.26 g/mol
InChI Key: LMXFTMYMHGYJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Menthane-3,8-diol, also known as para-menthane-3,8-diol, is an organic compound classified as a diol and a terpenoid. It is colorless and has a chemical structure similar to menthol, providing a cooling sensation. It is widely recognized for its use as an active ingredient in insect repellents .

Mechanism of Action

Target of Action

p-Menthane-3,8-diol (PMD) is primarily targeted towards various insects, including mosquitoes, biting flies, and gnats . It acts as a potent insect repellent, interfering with their sensory receptors .

Mode of Action

The mode of action of PMD lies in its strong odor and chemical composition . PMD has a distinctive smell that insects find unpleasant, acting as a deterrent . When applied to the skin or clothing, it creates a barrier that insects are inclined to avoid . Furthermore, PMD has been found to interfere with the sensory receptors of insects, disrupting their ability to locate and target potential hosts . It confuses their sensory mechanisms, making it difficult for them to detect the presence of humans or animals .

Biochemical Pathways

The biosynthesis of this compound in the genus Mentha occurs exclusively in specialized anatomical structures called glandular trichomes . These metabolites originate through the 2 C -methyl- d -erythritol-4-phosphate precursor pathway in the plastids of glandular trichome secretory cells but also require the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum to complete their functionalization to biologically active forms .

Pharmacokinetics

It is known that pmd shows minimal systemic absorption , indicating that it primarily remains on the surface of the skin or clothing where it is applied. This property contributes to its effectiveness as a topical insect repellent.

Result of Action

The result of PMD’s action is a significant reduction in the risk of insect bites, particularly in areas where insect-borne diseases are prevalent . By disrupting the sensory mechanisms of insects, PMD provides long-lasting protection against insect bites .

Action Environment

The action of PMD can be influenced by environmental factors. For instance, its effectiveness as an insect repellent may vary depending on the specific insect species present in the environment, as well as environmental conditions such as temperature and humidity. Based on laboratory animal studies, this compound poses minimal or no risks to wildlife .

Chemical Reactions Analysis

Types of Reactions: p-Menthane-3,8-diol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to different alcohols.

    Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: Conditions often involve acidic or basic catalysts to facilitate the substitution process.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

Comparison with Similar Compounds

    Menthol: Similar in structure and provides a cooling sensation.

    Citronellal: A precursor in the synthesis of p-Menthane-3,8-diol.

    N,N-diethyl-m-toluamide (DEET): A widely used synthetic insect repellent.

Uniqueness: this compound is unique due to its natural origin and lower toxicity compared to synthetic repellents like DEET . It is also effective in repelling a variety of insects, including mosquitoes, ticks, and flies .

Properties

IUPAC Name

2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXFTMYMHGYJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0035744
Record name p-Menthane-3,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0035744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Opaque white crystals; Minty, herbaceous, Eucalyptus-like aroma
Record name p-Menthane-3,8-diol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1407/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name p-Menthane-3,8-diol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1407/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

42822-86-6
Record name p-Menthane-3,8-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42822-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citriodiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042822866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Menthane-3,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0035744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-α,α,4-trimethylcyclohexanemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.849
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-MENTHANE-3,8-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T6Z1Z1NC4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name p-Menthane-3,8-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036145
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Citronellal is treated with aqueous sulfuric acid solution of 5 weight % (hereinafter referring to wt. %) in concentration at room temperature to cause the ring closure of citronellal. Then, after the reaction product is extracted with ether or toluene, para-menthane-3,8-diol is obtained by distilling the extract under reduced pressures (J. Am. Chem. Soc., 75, 2367 (1953), examined Japanese Patent Publication 3-80138 and U.S. Pat. No. 5,298,250).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The above-mentioned problems are resolved by the production method of this invention wherein citronellal is treated with aqueous sulfuric acid solution of 0.02 to 1.0 wt. % in concentration to produce para-menthane-3,8-diol. In case of recovering the produced para-menthane-3,8-diol, a method is preferably adopted, wherein after the reaction product is extracted with an aliphatic hydrocarbon solvent of 5 to 8 in carbon number, the extract is cooled down at temperature higher than the melting point of said aliphatic hydrocarbon solvent and of -10° C. or less to crystallize para-menthane-3,8-diol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Menthane-3,8-diol
Reactant of Route 2
p-Menthane-3,8-diol
Reactant of Route 3
p-Menthane-3,8-diol
Reactant of Route 4
p-Menthane-3,8-diol
Reactant of Route 5
p-Menthane-3,8-diol
Reactant of Route 6
p-Menthane-3,8-diol
Customer
Q & A

Q1: How does PMD work as an insect repellent?

A1: While the exact mechanism of action remains unclear, research suggests that PMD likely interacts with the olfactory system of insects, interfering with their ability to locate hosts through scent. [] This interaction may involve repelling insects directly or masking attractive host odors. []

Q2: What structural features of PMD are crucial for its repellent activity?

A2: Research suggests that a saturated menthane skeleton with two hydroxyl functions at C-3 and C-8 is essential for repellency against certain tick species. [] Modifying these functionalities, such as replacing them with a single hydroxyl group or introducing unsaturation, significantly reduces repellency. [, ]

Q3: What is the molecular formula and weight of PMD?

A3: The molecular formula of PMD is C10H20O2, and its molecular weight is 172.26 g/mol.

Q4: What are the common methods for synthesizing PMD?

A4: PMD can be synthesized from citronellal, a major component of citronella oil, through an acid-catalyzed cyclization and hydration reaction. [, , , ] This reaction can be carried out using various catalysts, including sulfuric acid, solid acid catalysts, and lignin-derived carbon acid catalysts. [, , , ]

Q5: What analytical techniques are used to characterize and quantify PMD?

A5: Gas chromatography-mass spectrometry (GC-MS) is commonly employed to identify and quantify PMD in essential oils and synthetic mixtures. [, , , ] Other techniques, such as nuclear magnetic resonance (NMR) spectroscopy, can be used to determine the stereochemistry and purity of synthesized PMD isomers. [, ]

Q6: How stable is PMD under different environmental conditions?

A6: PMD is a volatile compound, and its stability can be affected by factors such as temperature, light exposure, and pH. [, , ] Formulating PMD into microcapsules, nanoparticles, or polymer matrices can enhance its stability and prolong its release, improving its efficacy as a repellent. [, , ]

Q7: Are there any specific formulation strategies to improve PMD's solubility or bioavailability?

A7: While PMD exhibits some solubility in water, formulating it with suitable surfactants or incorporating it into liposomes or emulsions can improve its solubility and bioavailability, potentially leading to enhanced repellent efficacy and duration of action. [, ]

Q8: Are there any concerns regarding the environmental impact of PMD?

A8: While considered a natural product, the environmental impact of PMD, particularly its potential effects on aquatic organisms and its persistence in the environment, requires further investigation. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.